molecular formula C18H19NO3S B353005 3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one CAS No. 842957-12-4

3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B353005
CAS No.: 842957-12-4
M. Wt: 329.4g/mol
InChI Key: HZQYNQQWCFNTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-aminobenzothiazole with 4-isopropoxy-3-methoxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized to produce the final benzothiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The benzothiazole core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic and nucleophilic reagents can be used under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-isopropoxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    2-aminobenzothiazole: Another precursor used in the synthesis.

    Benzothiazole derivatives: A broad class of compounds with similar core structures but different substituents.

Uniqueness

3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a benzothiazole core with a 4-isopropoxy-3-methoxybenzyl group makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-12(2)22-15-9-8-13(10-16(15)21-3)11-19-14-6-4-5-7-17(14)23-18(19)20/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQYNQQWCFNTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.